molecular formula C10H22N2O B1466674 [2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine CAS No. 1249482-01-6

[2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine

Cat. No. B1466674
CAS RN: 1249482-01-6
M. Wt: 186.29 g/mol
InChI Key: GNNLMCQBKWFAAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” is not explicitly mentioned in the search results . It’s recommended to refer to scientific literature or databases for detailed synthesis procedures.


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” is not directly provided in the search results . For accurate molecular structure, it’s suggested to use specialized databases or software.


Chemical Reactions Analysis

The specific chemical reactions involving “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” are not detailed in the search results . For comprehensive reaction analysis, consulting scientific literature or databases is advised.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” are not fully detailed in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets or chemical databases.

Scientific Research Applications

Peptidomimetic Chemistry Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, plays a critical role in peptidomimetic chemistry. Its compatibility with solid-phase peptide synthesis extends its utility in the development of novel peptides and peptide-like structures, indicating its importance in medicinal chemistry and drug design (Sladojevich, Trabocchi, & Guarna, 2007) Sladojevich et al., 2007.

Reactivity and Ring-Opening Reactions The reactivity of morpholine derivatives in ring-opening reactions has been explored, showcasing their potential in creating diverse molecular architectures. Such reactions pave the way for novel synthetic routes and the development of new materials or pharmaceuticals (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000) Šafár̆ et al., 2000.

Solvent and Extraction Applications Certain morpholine derivatives, due to their high solvency, find applications in the extraction of aromatic hydrocarbons and as solvents for natural polymers like cellulose and fibroin. Their use in manufacturing processes, such as in the production of cellulosic fibers, underscores their industrial significance (Markosyan, Baghdasaryan, Hovhannisyan, Attaryan, & Hasratyan, 2013) Markosyan et al., 2013.

Structural Analysis and Crystallography Morpholine derivatives also play a role in structural chemistry. The X-ray structural examination of compounds such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxlic acid contributes to understanding the molecular conformations and interactions, which is crucial in material science and molecular engineering (Mironova, Dzyurkevich, Lodochnikova, Krivolapov, Litvinov, & Plemenkov, 2012) Mironova et al., 2012.

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” are not explicitly mentioned in the search results . For safety information, it’s advised to refer to the compound’s material safety data sheet.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(morpholin-4-yl)propylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . The stability of the compound is crucial for its sustained activity, and any degradation products may have different biochemical effects.

Dosage Effects in Animal Models

In animal models, the effects of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine vary with different dosages. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. Understanding these dosage effects is essential for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

2,2-Dimethyl-3-(morpholin-4-yl)propylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The compound’s distribution can affect its accessibility to target biomolecules, thereby modulating its overall effectiveness.

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can enhance its interactions with target biomolecules, thereby influencing its biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name

N,2,2-trimethyl-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2,8-11-3)9-12-4-6-13-7-5-12/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNLMCQBKWFAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.